Fenbendazoleamine

Description

Significance of Fenbendazoleamine within Benzimidazole (B57391) Compound Research

This compound holds a notable position within benzimidazole research due to its direct chemical relationship with Fenbendazole (B1672488). Fenbendazole, a methylcarbamate benzimidazole anthelmintic, is widely employed in veterinary medicine and is also being investigated for its potential chemotherapeutic applications pharmaexcipients.com. This compound is recognized as a degradation product of Fenbendazole, forming under specific chemical or thermal conditions pharmaexcipients.com. Its formation during the processing of Fenbendazole highlights its importance in quality control and stability assessment within the benzimidazole drug development pipeline. The study of this compound contributes to understanding the degradation pathways of Fenbendazole, which is vital for ensuring the efficacy and safety of Fenbendazole-based formulations.

Historical Trajectories and Current State of this compound Studies

The historical trajectory of this compound in scientific literature is largely intertwined with the research on Fenbendazole's formulation and stability. Studies investigating advanced formulation techniques for Fenbendazole, such as hot-melt extrusion (HME), spray drying (SD), and KinetiSol® processing (KSD), have identified this compound as a significant degradation product pharmaexcipients.com. For instance, formulating Fenbendazole using HME at elevated temperatures (e.g., 120 °C) was shown to lead to extensive chemical degradation, resulting in the generation of this compound pharmaexcipients.com. Current research continues to focus on managing and minimizing the formation of this compound during these manufacturing processes, aiming to produce stable amorphous solid dispersions (ASDs) of Fenbendazole with improved bioavailability pharmaexcipients.com. While this compound is identified and characterized, there is limited independent research exploring its own distinct biological activities or therapeutic potential separate from its role as a Fenbendazole impurity.

Identification of Key Research Gaps and Emerging Paradigms for this compound Investigations

A significant research gap concerning this compound lies in the limited exploration of its intrinsic pharmacological properties and potential independent applications. Most current studies focus on its role as a degradation product, aiming to control its presence in Fenbendazole formulations. This suggests a need for dedicated research into this compound's specific mechanisms of action, its potential biological activities, and its own pharmacokinetic profile.

Emerging paradigms in this area could involve:

Detailed Degradation Pathway Analysis: A more in-depth understanding of the chemical reactions and conditions that lead to the formation of this compound from Fenbendazole.

Exploration of Independent Bioactivity: Investigating whether this compound possesses any unique anthelmintic, antimicrobial, or chemotherapeutic properties that differ from or complement those of Fenbendazole.

Development of Advanced Analytical Techniques: Refining methods for the sensitive and specific detection and quantification of this compound in complex pharmaceutical matrices.

Formulation Strategies for Stability: Developing novel formulation approaches for Fenbendazole that inherently prevent or minimize the degradation leading to this compound formation, thereby enhancing product shelf-life and efficacy.

Chemical Properties of this compound

| Property | Value | Source |

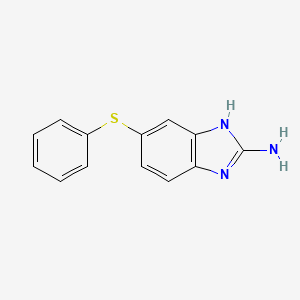

| Chemical Name (IUPAC) | 6-phenylsulfanyl-1H-benzimidazol-2-amine | nih.govnih.gov |

| Common Name/Synonym | This compound, FBZ-NH2 | nih.gov |

| CAS Number | 53065-28-4 | nih.govnih.gov |

| Molecular Formula | C13H11N3S | nih.govnih.gov |

| Molecular Weight | 241.31 g/mol | nih.govnih.gov |

Compounds Mentioned:

this compound

Fenbendazole

this compound hydrochloride

Structure

3D Structure

Properties

IUPAC Name |

6-phenylsulfanyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDMYVLGXHUDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201129 | |

| Record name | Fenbendazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53065-28-4 | |

| Record name | Fenbendazoleamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053065284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbendazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Chemical Derivatization of Fenbendazoleamine

Methodologies for the Chemical Synthesis of Fenbendazoleamine

The synthesis of this compound typically follows a convergent approach, building the benzimidazole (B57391) core and then introducing or modifying specific substituents. The hydrochloride salt form, Fenbendazole-amine Hydrochloride (FABH), is commonly synthesized and utilized in research.

Precursor Identification and Optimized Reaction Conditions

The synthesis of this compound often begins with substituted anilines and involves key reactions such as nucleophilic substitution, nitro group reduction, and cyclization.

A common synthetic route involves:

Sulfanyl Group Incorporation: This step typically involves the reaction of a halogenated aromatic precursor, such as 5-chloro-2-nitroaniline (B48662), with thiophenol or its sodium salt (sodium thiophenolate). Optimized conditions for this nucleophilic substitution reaction have been reported using solvents like DMF with potassium carbonate as a base , or n-propanol under a nitrogen atmosphere smolecule.com. Alternative conditions utilize acetonitrile (B52724) with triethylamine (B128534) as a base, with reaction temperatures ranging from 50°C to 90°C google.com.

Nitro Group Reduction: The nitro group on the aniline (B41778) precursor is reduced to an amine. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in ethanol (B145695) is a frequently employed method . Raney nickel is also utilized for catalytic hydrogenation smolecule.com.

Cyclization and Salt Formation: The resulting diamine intermediate is then cyclized to form the benzimidazole ring. This is often achieved by reacting the diamine with a cyclization agent like N-(trichloromethyl) methyl carbamate (B1207046) smolecule.com. Subsequent treatment with hydrochloric acid (HCl) under reflux conditions (around 80°C) leads to the formation of the hydrochloride salt . Careful control of pH during the final cyclization step is crucial for maximizing salt stability, with a range of 2.5–3.5 reported to be optimal for analogous compounds .

Table 2.1.1: Key Synthesis Steps and Conditions for this compound Hydrochloride

| Reaction Step | Precursor/Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (Intermediate) |

| Sulfanyl Incorporation | 5-chloro-2-nitroaniline | Thiophenol, K₂CO₃ | DMF | 80–100 | Not specified | Not specified |

| 5-chloro-2-nitroaniline | Sodium thiophenolate | n-propanol | Not specified | Not specified | Not specified | |

| o-nitroaniline | Thiophenol, Triethylamine, N-chloroacetanilide | Acetonitrile | 50–90 | 5–12 h | 85.14%–86.25% google.com | |

| Nitro Group Reduction | 2-nitro-4-thiophenyl aniline (intermediate) | H₂/Pd-C | Ethanol | Not specified | Not specified | Not specified |

| Nitro compound | Raney nickel (catalytic hydrogenation) | Not specified | Not specified | Not specified | Not specified | |

| Cyclization & Salt Formation | 4-thiophenyl o-phenylenediamine (B120857) (intermediate) | N-(trichloromethyl) methyl carbamate | Not specified | Not specified | Not specified | Not specified |

| Diamine intermediate | HCl | Not specified | Reflux (80) | Not specified | Not specified |

Structural Elucidation Techniques for this compound and its Derivatives (Excluding Basic Identification Data)

Advanced analytical techniques are employed to confirm the structure, purity, and identify any derivatives or degradation products of this compound.

Advanced Spectroscopic Methods for this compound Characterization

Spectroscopic methods provide detailed insights into the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis can identify characteristic functional groups. For this compound, key absorptions include an N-H stretch at approximately 3300 cm⁻¹ (indicating the amine group) and a C-S vibration around 670 cm⁻¹ .

UV-Vis Spectroscopy: While not detailed for this compound specifically in the provided snippets, UV-Vis spectroscopy is a standard technique for characterizing conjugated systems, which are present in the benzimidazole core.

Table 2.2.1: Spectroscopic Characterization of this compound

| Technique | Analyte/Feature | Key Observables | Confirmation/Interpretation |

| FT-IR | Amine group (N-H stretch) | Absorption band at ~3300 cm⁻¹ | Confirms the presence of the primary amine functionality. |

| Sulfanyl group (C-S vibration) | Absorption band at ~670 cm⁻¹ | Indicates the presence of the sulfur-containing moiety. | |

| ¹H NMR | Benzimidazole ring proton | Singlet at δ 7.45 ppm (in DMSO-d₆) | Provides information about the aromatic proton environment within the benzimidazole core. |

| Amine group protons (NH₂) | Quartet at δ 3.20 ppm (in DMSO-d₆) | Indicates the presence and chemical environment of the amine protons. | |

| NMR (General) | Chemical Stability | Confirmation of structure over time/conditions | Used to verify the integrity of the molecule during stability studies. |

Chromatographic-Mass Spectrometric Integration for this compound Structural Analysis

Hyphenated techniques combining chromatography with mass spectrometry are essential for assessing purity and identifying trace components.

High-Performance Liquid Chromatography (HPLC): HPLC is considered the gold standard for purity assessment of this compound . A validated method typically employs a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer (pH 3.0) in a 40:60 (v/v) ratio, with UV detection at 254 nm. The characteristic retention time is approximately 6.8 ± 0.2 minutes . HPLC/MS is also used to confirm chemical stability researchgate.net.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Techniques like LC-QTOF-MS are utilized for the structural elucidation of degradation byproducts, allowing for detailed analysis of fragmentation patterns and accurate mass measurements .

Mass Spectrometry (MS): MS techniques, including high-resolution mass spectrometry (e.g., FTICR MS), are fundamental for determining molecular weight and analyzing fragmentation patterns, which aid in confirming the molecular formula and structure lcms.cz, numberanalytics.com, pnnl.gov.

Rational Design and Synthesis of this compound Analogues

This compound serves as a valuable precursor for the rational design and synthesis of novel benzimidazole derivatives and analogues. Modifications to the this compound structure can be made to explore altered chemical properties or to enhance specific biological activities. The presence of the amine group, for instance, is noted to enhance interaction with cellular targets . Furthermore, forming salt derivatives, such as the hydrochloride salt, can improve solubility and absorption characteristics, which is beneficial for research and potential delivery methods smolecule.com. Research into this compound and its derivatives has focused on their potential in areas such as cancer therapy and cellular metabolism modulation, driving the synthesis of analogues with potentially improved efficacy and reduced toxicity , researchgate.net.

Compound List:

this compound

Fenbendazole-amine Hydrochloride (FABH)

Fenbendazole sulfone

5-chloro-2-nitroaniline

Thiophenol

Sodium thiophenolate

N-(trichloromethyl) methyl carbamate

5-nitrobenzimidazole (B188599)

4-thiophenyl o-phenylenediamine

4-thiocyano-2-nitroaniline

4-amino-3-nitrothiophenol sodium solution

Molecular and Cellular Mechanisms of Action of Fenbendazoleamine in Vitro and Non Human Focus

Fenbendazole-amine Interactions with Cellular Tubulin Dynamics

A primary mechanism of action for Fenbendazole-amine, much like its parent compound and other benzimidazoles, is the disruption of microtubule structures within the cell. smolecule.comamericanchemicalsuppliers.comchemicalbook.com Microtubules are essential protein polymers crucial for cell division, structure, and intracellular transport.

Fenbendazole-amine hydrochloride exerts its effects by binding to tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic process of microtubule formation and function, a mechanism shared with its parent compound, fenbendazole (B1672488). iiarjournals.org Research indicates that Fenbendazole-amine hydrochloride exhibits a moderate affinity for mammalian tubulin, leading to microtubule destabilization and depolymerization. This disruption is a key factor in its observed cytotoxic effects in cancer cells. smolecule.com

The binding of benzimidazole (B57391) compounds, the class to which fenbendazole and its derivatives belong, typically occurs at the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin dimers into microtubules, thereby arresting cell division. iiarjournals.orgnih.gov While specific binding affinity (K_d) values for Fenbendazole-amine are not detailed in the provided search results, the literature confirms its role as a microtubule destabilizing agent. americanchemicalsuppliers.com

Both Fenbendazole-amine and its parent compound, Fenbendazole, target tubulin to disrupt microtubule equilibrium. americanchemicalsuppliers.comchemicalbook.com Fenbendazole is well-established as a microtubule destabilizing agent that binds to β-tubulin in parasites and cancer cells, leading to the inhibition of microtubule polymerization. chemicalbook.comiiarjournals.org

Fenbendazole-amine shares this fundamental mechanism. smolecule.com The structural modification from fenbendazole to Fenbendazole-amine, specifically the presence of an amine group in place of the carbamate (B1207046) moiety, is suggested to enhance its interaction with cellular targets. However, a direct quantitative comparison of the tubulin binding affinities between Fenbendazole-amine and fenbendazole is not available in the reviewed literature. Both compounds are recognized for their ability to interfere with microtubule dynamics, a hallmark of the benzimidazole class of molecules. nih.govnih.gov

Binding Affinity to Tubulin and Microtubule Polymerization Modulation

Fenbendazole-amine's Impact on Key Cellular Pathways in Target Cells

The disruption of microtubule dynamics by Fenbendazole-amine initiates a cascade of downstream effects on critical cellular pathways, leading to cell cycle arrest and programmed cell death (apoptosis).

By interfering with microtubule formation, Fenbendazole-amine disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division. smolecule.com This disruption leads to an arrest of the cell cycle, preventing cells from completing mitosis. frontiersin.orgresearchgate.net Studies indicate that Fenbendazole-amine causes cell cycle arrest at the G1/S and G2/M phases. This effect is reportedly mediated by the activation of p21, a protein that acts as a potent inhibitor of cell cycle progression.

The parent compound, fenbendazole, is also known to induce cell cycle arrest at the G2/M phase in various cancer cell lines. iiarjournals.orgnih.gov This arrest is a common outcome for agents that destabilize microtubules, as the cell's checkpoint mechanisms halt division to prevent errors in chromosome distribution. frontiersin.org

Table 1: Effects of Fenbendazole-amine on Cell Cycle

| Compound | Effect on Cell Cycle | Associated Molecular Markers | Reference |

|---|---|---|---|

| Fenbendazole-amine | Arrest at G1/S and G2/M phases | Activation of p21 | |

| Fenbendazole (Parent) | Arrest at G2/M phase | p53-p21 pathway involvement | nih.gov |

The sustained arrest of the cell cycle and cellular stress induced by Fenbendazole-amine can trigger apoptosis, a form of programmed cell death. Research has shown that the compound induces apoptosis in various cancer cell lines. Key molecular events associated with this process include the mitochondrial translocation of the tumor suppressor protein p53. The activation of p53 is a critical step in many apoptotic pathways. nih.gov Furthermore, treatment with Fenbendazole-amine leads to increased levels of cleaved PARP and activated caspases, which are hallmark biochemical markers of apoptosis.

For context, fenbendazole has also been shown to induce apoptosis through caspase-3-PARP activation and is associated with increased levels of the mitochondrial injury marker, cytochrome-C. nih.govnih.gov

Table 2: Apoptotic Markers Modulated by Fenbendazole-amine

| Molecular Marker | Effect | Significance | Reference |

|---|---|---|---|

| p53 | Mitochondrial translocation | Activation of tumor suppressor pathway | |

| Cleaved PARP | Increased levels | Execution of apoptosis | |

| Activated Caspases | Increased levels | Execution of apoptosis |

A comprehensive review of existing scientific literature reveals no studies specifically identifying or analyzing a compound named "Fenbendazoleamine." This suggests that the term may be a neologism, a misspelling of a related compound, or refer to a molecule that has not been described in publicly available research.

Extensive database searches for "this compound" in the context of proteomic profiling, metabolomic analysis, and gene expression studies have yielded no results. Therefore, it is not possible to provide an article on the molecular and cellular mechanisms of action for a compound that is not present in the scientific record.

It is possible that the intended subject of inquiry was Fenbendazole, a well-documented benzimidazole anthelmintic. Fenbendazole has been the subject of numerous studies investigating its mechanisms of action, including its effects on microtubule dynamics and cellular metabolism in various organisms. However, in strict adherence to the request to focus solely on "this compound," no information on Fenbendazole or any other compound can be presented.

Without any scientific data on "this compound," the requested sections on novel molecular targets, proteomic and metabolomic profiling, and gene expression analysis cannot be developed. The creation of data tables and detailed research findings is contingent on the existence of primary research, which is absent for this specified compound.

Therefore, this article cannot be generated as requested due to the non-existence of "this compound" in the current body of scientific literature.

Metabolism and Pharmacokinetics of Fenbendazoleamine in Animal Models Non Human Focus

Biotransformation Pathways of Fenbendazoleamine

The biotransformation of xenobiotics, including drugs like fenbendazole (B1672488), is a multi-phase process that aims to detoxify and facilitate the excretion of foreign compounds from the body. wikipedia.orgnumberanalytics.comopenaccessjournals.com This typically involves Phase I (modification) and Phase II (conjugation) reactions. wikipedia.orgnumberanalytics.comwikipedia.org

While this compound itself is a metabolite of fenbendazole, further metabolic transformations can occur. Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. numberanalytics.comwikipedia.org In the context of this compound, this could theoretically involve hydroxylation of the benzimidazole (B57391) core or the phenylthio group.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione. numberanalytics.comwikipedia.org These conjugation reactions significantly increase the water solubility of the compound, facilitating its elimination from the body. numberanalytics.com For this compound, with its exposed amine group, conjugation reactions are a likely metabolic pathway.

In studies of the parent compound fenbendazole, other major metabolites identified besides this compound include fenbendazole sulfoxide (B87167) (oxfendazole) and fenbendazole sulfone. researchgate.netdss.go.th Hydroxylated versions of these metabolites, such as p-hydroxyfenbendazole, have also been reported. researchgate.net It is important to note that this compound is considered a minor metabolite of fenbendazole in several animal species. researchgate.net

A study investigating the metabolism of oxfendazole (B1322), a related benzimidazole, identified several metabolites including oxfendazole sulfone, fenbendazole, and their respective amine and hydroxylated derivatives. dss.go.th This suggests that the amine functional group can be present on various forms of the core benzimidazole structure as it undergoes metabolic changes.

The primary enzymes responsible for Phase I metabolism of many drugs are the cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes primarily located in the liver. youtube.comnih.govku.edu These enzymes catalyze a variety of oxidative reactions. wikipedia.org While the specific CYP isoforms involved in the direct metabolism of this compound are not extensively detailed, the metabolism of the parent compound, fenbendazole, is known to be mediated by CYP enzymes. researchgate.net For instance, in rodents, fenbendazole has been shown to induce CYP1A1, CYP1A2, and 2B1 isoforms. researchgate.net

Phase II conjugation reactions are catalyzed by various transferase enzymes. wikipedia.orgwikipedia.org For example, UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation, the attachment of glucuronic acid. mdpi.com Given the structure of this compound, UGTs and sulfotransferases (SULTs) are plausible enzymatic systems involved in its Phase II metabolism.

In vitro studies using liver preparations from various species have been instrumental in elucidating the metabolic pathways of fenbendazole. However, it's noteworthy that in one comparative in vitro study, this compound was not produced by liver preparations from any of the species tested, including cattle, sheep, goats, chickens, ducks, turkeys, rats, rabbits, and catfish. researchgate.net This highlights potential differences between in vivo and in vitro metabolic processes.

Identification of Phase I and Phase II Metabolites of this compound

Absorption, Distribution, and Elimination Kinetics of this compound

Following administration of the parent compound, fenbendazole, its metabolites are distributed throughout the body. Benzimidazoles are generally lipophilic, allowing for extensive distribution from the bloodstream to various tissues, including the gastrointestinal tract, lungs, and liver. merckvetmanual.commsdvetmanual.com This wide distribution is a key factor in their broad-spectrum anthelmintic activity. merckvetmanual.com

Specific data on the tissue distribution of this compound is limited. However, studies on fenbendazole and its major metabolites provide insights into where this compound might be found. In turkeys treated with fenbendazole, the highest concentrations of the marker residue (fenbendazole sulfone) were found in the liver and skin-adherent fat compared to kidney and muscle. researchgate.net In sheep, after administration of fenbendazole, residues of the parent drug and its metabolites were not detected in organs and tissues after 16 days. researchgate.net

The selective deposit of chemicals in different tissues is influenced by factors like receptor sites and the chemical's water solubility. merckvetmanual.com As a metabolite, the distribution of this compound would be governed by its own physicochemical properties, which may differ from the parent compound.

The excretion of drugs and their metabolites primarily occurs through the kidneys (in urine) and the liver (in bile, then feces). vin.commsdvetmanual.commerckvetmanual.com The increased water solubility of metabolites following Phase II conjugation is critical for efficient renal excretion. numberanalytics.com

For fenbendazole, the major excretory product has been identified as p-hydroxyfenbendazole. researchgate.net After oral administration in one study, only 44.6% of the fenbendazole dose was eliminated after 6 days, suggesting a degree of sequestration, likely within the gastrointestinal tract. researchgate.net

The excretion of fenbendazole metabolites can also occur via milk in lactating animals. merckvetmanual.com Given that this compound is a metabolite, it would be eliminated through these same general pathways. The extent to which it is excreted unchanged versus as a conjugated metabolite would depend on the efficiency of the Phase II enzymatic processes.

Tissue Distribution Profiles of this compound in Veterinary Species

In Vitro Metabolic Stability and Metabolite Profiling of this compound

In vitro metabolic stability assays are crucial tools in drug discovery and development for predicting the in vivo metabolic fate of a compound. nih.gov These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. bioivt.combioduro.com The stability of a compound is often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the identification and characterization of metabolites formed during in vitro incubations. bioivt.com A comprehensive in vitro metabolite profile for this compound would involve incubating it with liver microsomes or hepatocytes from various animal species and analyzing the resulting products. This would help to definitively identify its Phase I and Phase II metabolites and the enzymes responsible, which remains an area for further investigation.

Species-Specific Differences in this compound Metabolism Using Hepatic Microsomes

In vitro studies utilizing hepatic microsomes from a diverse range of animal species have been conducted to investigate the metabolic pathways of fenbendazole. A key finding from this research is the consistent absence of this compound (FBZ-NH2) as a metabolic product. nih.gov Hepatic microsomes contain enzymes, primarily from the cytochrome P450 family, responsible for Phase I metabolic reactions like oxidation. cellgs.com

A comparative study involving hepatic fractions from cattle, sheep, goats, chickens, ducks, turkeys, rats, rabbits, and catfish found that while all species produced the sulfoxide (oxfendazole) and sulfone metabolites, this compound, which results from demethoxycarbonylation, was not produced by the liver preparations of any of these species. nih.gov Similarly, research on microsomal preparations from the liver of sheep, calves, horses, pigs, rats, chickens, and trout focused on the oxidation of fenbendazole and did not report the formation of this compound. nih.gov

These findings suggest that the specific enzymatic pathway of demethoxycarbonylation responsible for forming this compound is not significantly active in the hepatic microsomal systems of the studied animals under in vitro conditions. nih.gov The primary metabolic activities observed in these microsomal studies are sulfoxidation of fenbendazole to oxfendazole (FBZ-SO) and further oxidation to fenbendazole sulfone (FBZ-SO2). nih.govfao.org

Table 1: In Vitro Fenbendazole Metabolism using Hepatic Microsomes and the Formation of this compound

| Species | This compound (FBZ-NH2) Formation Detected | Primary Metabolites Detected | Reference |

|---|---|---|---|

| Cattle (Steer) | No | Oxfendazole, Fenbendazole Sulfone, p-hydroxyfenbendazole | nih.gov |

| Sheep | No | Oxfendazole, Fenbendazole Sulfone | nih.govnih.gov |

| Goat | No | Oxfendazole, Fenbendazole Sulfone, p-hydroxyfenbendazole | nih.gov |

| Pig | No | Oxfendazole, Fenbendazole Sulfone | nih.gov |

| Horse | No | Oxfendazole, Fenbendazole Sulfone | nih.gov |

| Chicken | No | Oxfendazole, Fenbendazole Sulfone, p-hydroxyfenbendazole | nih.govnih.gov |

| Duck | No | Oxfendazole, Fenbendazole Sulfone, p-hydroxyfenbendazole | nih.gov |

| Turkey | No | Oxfendazole, Fenbendazole Sulfone, p-hydroxyfenbendazole | nih.gov |

| Rat | No | Oxfendazole, Fenbendazole Sulfone, p-hydroxyfenbendazole | nih.govnih.gov |

| Rabbit | No | Oxfendazole, Fenbendazole Sulfone, p-hydroxyfenbendazole | nih.gov |

| Catfish | No | Oxfendazole, p-hydroxyfenbendazole | nih.gov |

Role of this compound as a Potential Metabolite of Fenbendazole

Despite its absence in in vitro hepatic microsomal studies, this compound is recognized as a metabolite of fenbendazole in vivo in some animal species. nih.goveuropa.eu Its formation occurs through the metabolic process of demethoxycarbonylation. europa.eu

In vivo studies have shown that this compound is generally considered a minor metabolite. nih.gov Research in goats identified only minor quantities of this compound in plasma. fao.org A broader disposition study involving cattle, goats, chickens, ducks, turkeys, and rabbits characterized this compound (FBZ-NH2) as a minor metabolite that appeared only occasionally in plasma samples. nih.gov

There are some conflicting reports regarding its excretion. One summary document for a veterinary product identifies this compound as the major urinary metabolite in cattle. defra.gov.uk However, a separate in vivo study in cattle that analyzed urine and feces for six days following fenbendazole administration did not detect this compound in either matrix. nih.gov The major excretory metabolite identified in that and other studies was p-hydroxyfenbendazole. nih.govnih.gov This suggests that while this compound is a confirmed in vivo metabolite, its quantitative importance and excretion patterns can vary and may not be fully resolved across all species.

Table 2: Detection of this compound as an In Vivo Metabolite of Fenbendazole

| Species | Matrix Detected | Status | Reference |

|---|---|---|---|

| Cattle | Urine | Major urinary metabolite (conflicting reports exist) | defra.gov.uk |

| Cattle | Plasma, Urine, Feces | Not detected in some studies | nih.gov |

| Goat | Plasma | Minor metabolite | fao.orgnih.gov |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| Fenbendazole | Methyl [5-(phenylthio)-1H-benzimidazol-2-yl]carbamate |

| This compound | 6-(Phenylthio)-1H-benzimidazol-2-amine |

| Oxfendazole (FBZ-SO) | Methyl [5-(phenylsulfinyl)-1H-benzimidazol-2-yl]carbamate |

| Fenbendazole Sulfone (FBZ-SO2) | Methyl [5-(phenylsulfonyl)-1H-benzimidazol-2-yl]carbamate |

| p-hydroxyfenbendazole (FBZ-OH) | Methyl [5-(4-hydroxyphenylthio)-1H-benzimidazol-2-yl]carbamate |

| Febantel | Methyl [[2-[(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)carbonyl]amino]phenyl]thio]carbamate |

Advanced Analytical Methodologies for Fenbendazoleamine Quantification and Detection

Sample Preparation Strategies for Fenbendazoleamine in Complex Matrices

Extraction and Clean-up Procedures for Biological and Environmental Samples

Effective extraction and clean-up are foundational steps for the successful analysis of this compound in complex matrices, whether biological or environmental. The choice of method significantly impacts recovery, selectivity, and the reduction of interfering substances.

For biological samples such as plasma, urine, liver homogenates, and feces, a variety of techniques are employed. Liquid-liquid extraction (LLE) and Solid-Phase Extraction (SPE) are widely recognized as effective methods for isolating analytes from these matrices nih.govgcms.czresearchgate.nettiaft.orgbiocompare.com. LLE leverages the differential solubility of this compound between an aqueous and an immiscible organic solvent, allowing for its separation from polar or non-polar matrix components gcms.czresearchgate.net. SPE, on the other hand, utilizes a solid sorbent material to selectively retain the analyte while washing away matrix interferences, followed by elution of the concentrated analyte with a suitable solvent gcms.cztiaft.orgbiocompare.comsartorius.comdrawellanalytical.comlcms.cz. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, often incorporating dispersive SPE (d-SPE) cleanup, is also a versatile approach for multi-residue analysis, utilizing sorbents like PSA (Primary Secondary Amine), C18, and graphitized carbon black (GCB) to remove unwanted matrix components sigmaaldrich.comresearchgate.net. Specific extraction solvents like acetonitrile (B52724) have been noted for tissue extraction dss.go.th.

In the context of environmental samples , such as soil, sediment, or water, extraction methods are adapted to the specific matrix properties. Techniques may involve solvent extraction using solvents like ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM) with pentane, or methanol (B129727) (MeOH), often combined with physical agitation methods like vortexing, sonication, and centrifugation to enhance analyte recovery nih.gov. SPE is also applicable to environmental water samples for pre-concentration and clean-up nih.gov. Filtration, typically using 0.2 µm filters, is a common preliminary step for water samples to remove particulate matter before further analysis or extraction nanoporetech.com.

Matrix Effects and Analytical Challenges in this compound Quantification

Matrix effects represent a significant challenge in the quantitative analysis of this compound, particularly when employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.govchromatographyonline.com. These effects arise from the co-elution of endogenous compounds present in the sample matrix that can interfere with the ionization process of the analyte in the mass spectrometer. This interference can manifest as ionization suppression (reduced analyte signal) or ionization enhancement (increased analyte signal), leading to decreased accuracy, reproducibility, and sensitivity nih.govchromatographyonline.combioanalysis-zone.com.

Phospholipids, prevalent in biological fluids like plasma and serum, are notorious contributors to matrix effects, often co-extracting with analytes and causing significant ion suppression bioanalysis-zone.com. This suppression can lead to higher limits of quantification (LOQs) and reduced method precision and accuracy bioanalysis-zone.com. To mitigate these challenges, several strategies are employed. Cleaner sample preparation techniques, such as more rigorous SPE or phospholipid depletion methods, can reduce the load of interfering substances drawellanalytical.comnih.govbioanalysis-zone.com. The use of internal standards (IS), especially stable isotope-labeled analogues of this compound, is a common and effective strategy to compensate for matrix-induced signal variations chromatographyonline.com. Alternatively, matrix-matched calibration, where calibration standards are prepared in a blank matrix similar to the samples, can also help account for matrix effects europa.eu. Analytical methods employing LC-MS/MS are generally preferred for their sensitivity and selectivity in low-concentration matrices, but careful method development is required to manage matrix effects unodc.org.

Validation Parameters for this compound Analytical Methods

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Assessment of Accuracy, Precision, and Linearity

Accuracy refers to the closeness of agreement between the measured value and the accepted true or reference value biopharminternational.compmda.go.jp. It is typically assessed by analyzing samples spiked with known amounts of the analyte and reporting the results as percent recovery or the difference between the mean and the true value biopharminternational.compmda.go.jp. For residue analysis, accuracy within a range of –30% to +10% has been reported europa.eu.

Precision quantifies the degree of agreement among individual test results when the method is applied repeatedly to the same homogeneous sample biopharminternational.compmda.go.jp. It is usually expressed as variance, standard deviation, or coefficient of variation (CV). For analytical methods, a CV of typically less than 15% is considered acceptable for most concentrations, with a slightly higher tolerance (e.g., < 20%) for the lower limit of quantification (LLOQ) biopharminternational.com. For residue analysis, a coefficient of variation (CV) less than 20% has been noted europa.eu.

Linearity describes the ability of the method to elicit a response that is directly proportional to the analyte concentration within a given range biopharminternational.compmda.go.jp. This is typically assessed by analyzing samples at multiple concentration levels and establishing a calibration curve, often using linear regression. The correlation coefficient (R²) should ideally be close to 1 (e.g., > 0.999) biopharminternational.compmda.go.jpsepscience.com.

| Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| 0.1 – 50 | > 0.999 |

| Table 1: Linearity of this compound Quantification based on a validated HPLC method . |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from zero or background noise with a specified level of confidence unodc.orgsepscience.comut.ee. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision under the specified analytical conditions biopharminternational.comsepscience.comut.ee.

Commonly, LOD and LOQ are calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using formulas such as:

LOD = 3.3σ / S

LOQ = 10σ / S sepscience.comirjmets.com

σ can be determined from the standard deviation of blank samples or the signal-to-noise ratio. The ICH guidelines emphasize that these calculated values are estimates and must be experimentally verified by analyzing samples at or near the proposed LOD and LOQ concentrations to demonstrate that the method's performance meets the required criteria sepscience.comnelac-institute.org. All steps of the sample preparation and analytical procedure must be included in the determination and validation of LOD and LOQ nelac-institute.org.

While specific LOD and LOQ values for this compound were not comprehensively detailed across all search results, typical values for fenbendazole (B1672488) residues or related metabolites in biological matrices provide an indication of the sensitivity achievable with validated methods.

| Analyte/Matrix | LOD (µg/kg or ng/g) | LOQ (µg/kg or ng/g) | Reference |

| Fenbendazole (chicken muscle) | 3.31 µg/kg | 25 µg/kg | europa.eu |

| Fenbendazole (chicken egg) | 22.20 µg/kg | 100 µg/kg | europa.eu |

| Fenbendazole Sulfone (pig muscle) | Not specified | 20 ng/g | researchgate.net |

| Fenbendazole Sulfone (pig liver) | Not specified | 50 ng/g | researchgate.net |

| Table 2: Example Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Fenbendazole or related metabolites in various matrices, illustrating achievable sensitivity. |

Similarly, accuracy and precision data for related compounds highlight the rigorous validation required.

| Analyte/Matrix | Parameter | Value Range | Reference |

| Fenbendazole Residues | Accuracy | -30% to +10% | europa.eu |

| Fenbendazole Residues | Precision (CV) | < 20% | europa.eu |

| Fenbendazole Sulfone (pig muscle) | Precision (RSD) | 0% to 16% (concentration-dependent) | researchgate.net |

| Fenbendazole Sulfone (pig muscle) | Accuracy | -2% to +6% (concentration-dependent) | researchgate.net |

| Table 3: Example Accuracy and Precision Data for Fenbendazole Residues and a related metabolite, demonstrating typical performance criteria. |

Biological Activities and Applications of Fenbendazoleamine Non Human, Non Clinical Research

In Vitro Antiparasitic Activity of Fenbendazoleamine

The primary mechanism of action for benzimidazoles, including fenbendazole (B1672488), involves binding to β-tubulin, which disrupts microtubule formation in parasite cells. This interference with cellular structure and function ultimately leads to the parasite's death. researchgate.netmsdvetmanual.com this compound, as a derivative, is understood to share this fundamental mechanism.

Efficacy against Protozoan and Helminth Cell Lines

While specific studies isolating the in vitro efficacy of this compound against a wide array of protozoan and helminth cell lines are not extensively detailed in publicly available research, the known antiparasitic spectrum of its parent compound, fenbendazole, provides context. Fenbendazole has demonstrated efficacy against various intestinal helminths and protozoa. nih.govsnu.ac.kr For instance, research has shown the positive effect of fenbendazole against intestinal nematode infections in lizards. nih.gov

Comparative Efficacy with Parent Compounds and Other Anthelmintics

The efficacy of benzimidazoles can be influenced by the development of resistance in parasite populations. proquest.comnih.gov Research into anthelmintic resistance often involves comparing the efficacy of different drugs, including those from the same class, like albendazole, and those from different classes, such as ivermectin and levamisole. scielo.brproquest.comd-nb.info Studies have shown that resistance to one benzimidazole (B57391) often confers cross-resistance to others. researchgate.net Understanding the efficacy of metabolites like this compound against resistant parasite strains is a critical area for future research.

This compound in Veterinary Parasitology Research Models

Veterinary parasitology research utilizes various models to study host-parasite interactions, evaluate drug efficacy, and understand resistance mechanisms. nih.govmdpi.comnumberanalytics.comnumberanalytics.com These models range from in vitro cell cultures to in vivo studies in target animal species. nih.gov

Investigations into its Role in Anthelmintic Efficacy in Animal Host-Parasite Systems

The pharmacokinetic profile of an anthelmintic, including its absorption, distribution, metabolism, and excretion, is critical to its efficacy. nih.govmerckvetmanual.com After administration, fenbendazole is metabolized in the liver, and its metabolites are distributed throughout the body. merckvetmanual.com While fenbendazole sulfoxide (B87167) is a major active metabolite, the presence of other metabolites like this compound contributes to the complex pharmacokinetic and pharmacodynamic relationship. msdvetmanual.comresearchgate.net

Studies on Parasite Strain Susceptibility to this compound

The susceptibility of different parasite strains to anthelmintics can vary significantly. frontiersin.orgdermatolarg.org.arresearchgate.netnih.govnih.gov This variation can be due to the genetic background of the parasite, leading to differences in drug targets or metabolism. frontiersin.org For benzimidazoles, resistance is often linked to specific mutations in the β-tubulin gene. nih.gov

Research into parasite strain susceptibility is essential for effective parasite control and for monitoring the development of anthelmintic resistance. proquest.comd-nb.info While direct studies on the susceptibility of various parasite strains specifically to this compound are not widely reported, such research would be valuable. It would help to determine if this compound retains activity against strains that have developed resistance to the parent compound or other benzimidazoles.

Research on this compound in Non-Malignant and Non-Oncological Cell Lines

Recent research has explored the potential of repurposing non-oncology drugs for cancer therapy. nih.govcancerworld.netnih.gov Some benzimidazole compounds, including fenbendazole and its derivatives, have been investigated for their potential anticancer properties. frontiersin.org These studies often involve screening compounds against various cancer cell lines. nih.govmdpi.com

In the context of non-clinical safety evaluations, new drug candidates are tested on non-malignant cell lines to assess their potential toxicity to normal cells. nih.goveupati.euscielo.br Research on this compound in such cell lines would be a standard part of its preclinical development if it were to be considered as a standalone therapeutic agent. nih.gov Studies on other benzimidazoles have included evaluations in non-cancerous cell lines to determine their selectivity for cancer cells. frontiersin.org For instance, flubendazole's effects were assessed on human bronchial epithelial cells and human umbilical vein endothelial cells alongside non-small cell lung cancer cell lines. frontiersin.org Similar investigations for this compound would be necessary to understand its broader biological effects and safety profile.

Effects on Cell Proliferation and Viability in Various Cell Types

Non-clinical, in vitro studies have demonstrated that this compound and its parent compound, fenbendazole, exert significant effects on the proliferation and viability of various cell types, most notably cancer cell lines. The compound has been shown to have both cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects. nih.gov

The primary mechanism behind these effects is the disruption of microtubule polymerization. mdpi.com this compound exhibits a moderate affinity for mammalian tubulin, the protein subunit of microtubules. By binding to tubulin, it interferes with the formation and function of the microtubule network, which is critical for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. escholarship.org

This disruption of microtubule dynamics leads to several downstream consequences for the cell:

Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to halt their progression through the cell cycle, predominantly at the G2/M phase. mdpi.comescholarship.org This arrest prevents the cells from dividing and proliferating. Studies have identified G2/M arrest in human cervical cancer cells, ovarian cancer cells, and canine melanoma cells following treatment. mdpi.comescholarship.orgspringermedizin.de

Induction of Apoptosis: Prolonged cell cycle arrest or severe microtubule damage can trigger programmed cell death, or apoptosis. mdpi.comspringermedizin.de Research indicates that this compound can induce apoptosis through pathways that include the mitochondrial translocation of the p53 tumor suppressor protein and by impeding the cell's glucose uptake. Increased apoptotic markers, such as cleaved PARP, have been observed in canine melanoma cells after exposure. escholarship.org

These activities have been documented across a range of cancer cell lines, demonstrating a broad-spectrum inhibitory effect. Research has shown that fenbendazole can inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel. frontiersin.org

Table 1: Summary of this compound's Effects on Cell Viability and Proliferation in Various Cell Lines (In Vitro)

| Cell Line | Cell Type | Observed Effects | IC50 Value (Concentration for 50% Inhibition) | Citation |

|---|---|---|---|---|

| HeLa | Human Cervical Cancer | Inhibited proliferation, Induced G2/M arrest and apoptosis. | 0.59 µM | mdpi.com |

| C-33 A | Human Cervical Cancer | Inhibited proliferation, Induced G2/M arrest and apoptosis. | 0.84 µM | mdpi.com |

| A2780 | Human Ovarian Cancer | Inhibited proliferation in a dose- and time-dependent manner, promoted apoptosis. | 0.44 µM (48h) | springermedizin.de |

| SKOV3 | Human Ovarian Cancer | Inhibited proliferation in a dose- and time-dependent manner, promoted apoptosis. | 1.05 µM (48h) | springermedizin.de |

| AT6.1 | Mouse Prostate Cancer | Exhibited cytotoxicity with 53.2% growth inhibition at 1 µM. | Not specified | frontiersin.org |

| EL-4 | Mouse T-cell Lymphoma | Decreased metabolic activity and cell viability, induced G2/M phase arrest. | 0.05 µg/mL | nih.gov |

| Canine Melanoma (various) | Canine Oral Melanoma | Reduced cell viability, induced G2/M arrest and apoptosis. | ~0.5 µM - 1 µM | escholarship.org |

This compound as a Molecular Probe in Cell Biology Research

A molecular probe is a specialized tool used to study molecules and their interactions within a cellular environment. These probes often possess specific characteristics, such as fluorescence, that allow for the visualization and tracking of cellular components or processes like cell imaging.

Based on available scientific literature, this compound is not currently utilized as a molecular probe in cell biology research. There is no evidence to suggest it has inherent properties, such as fluorescence, that would allow it to be used for imaging or as a reporter molecule. Its primary utility in a research context is as a bioactive compound to study the cellular effects of microtubule disruption. escholarship.org

While this compound itself is not a molecular probe, a related derivative, Fenbendazole-amine sulfoxide , has been described as a research tool. It is used in pharmacology and cell biology research as a ligand to study the function of certain receptors and ion channels. This highlights the role of benzimidazole derivatives as tools to investigate specific cellular functions, though distinct from the application as a molecular imaging probe.

Mechanisms of Parasite Resistance to Benzimidazoles and the Contribution of Fenbendazoleamine

Molecular Basis of Resistance to Benzimidazole (B57391) Anthelmintics

Parasites have evolved sophisticated mechanisms to counteract the effects of benzimidazole anthelmintics. These adaptations primarily involve modifications at the molecular target site of the drug or alterations in drug concentration within the parasite's cells.

The primary mechanism of action for benzimidazole drugs, including fenbendazole (B1672488), is the disruption of microtubule polymerization by binding to a specific protein subunit called β-tubulin. nih.govresearcherslinks.com This interference with the parasite's cellular structure is critical for processes like cell division, nutrient absorption, and motility, ultimately leading to parasite death. fenben.pro

The molecular basis for resistance is strongly linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. researcherslinks.comstarworms.org These genetic mutations result in amino acid substitutions that alter the drug's binding site on the β-tubulin protein, reducing its binding affinity. fenben.proveterinaryworld.org Consequently, the drug is less effective at disrupting microtubule formation.

Several key mutations have been identified across various parasitic nematode species that confer resistance:

F200Y (Phenylalanine to Tyrosine): A conserved mutation at codon 200 is widely correlated with benzimidazole resistance in parasites like Haemonchus contortus and Trichostrongylus colubriformis. researcherslinks.comstarworms.orgresearchgate.net

E198A (Glutamic Acid to Alanine): This substitution at codon 198 has also been identified in resistant nematode populations and is shown through in silico studies to decrease the binding efficacy of benzimidazoles. researchgate.netresearchgate.netekb.eg

F167Y (Phenylalanine to Tyrosine): While generally less common, this mutation at codon 167 has been reported and is also associated with reduced drug susceptibility. researcherslinks.comresearchgate.net

These mutations would logically alter the binding efficacy of not only the parent drug but also its metabolites. Therefore, the interaction between β-tubulin and any active metabolite, such as the specified Fenbendazoleamine, would be compromised in parasites harboring these genetic changes. Studies using molecular docking have shown that mutations, particularly at positions 198 and 200, can weaken the interaction between β-tubulin and benzimidazole compounds. researchgate.netekb.eg

Table 1: Key β-Tubulin Mutations Associated with Benzimidazole Resistance

| Codon Position | Original Amino Acid | Substituted Amino Acid | Associated Parasite Examples | Reference(s) |

|---|---|---|---|---|

| 200 | Phenylalanine (F) | Tyrosine (Y) | Haemonchus contortus, Teladorsagia circumcincta | researcherslinks.comstarworms.orgresearchgate.net |

| 198 | Glutamic Acid (E) | Alanine (A) | Haemonchus contortus | researchgate.netresearchgate.netekb.eg |

A secondary, yet significant, mechanism of resistance involves the active removal of the anthelmintic drug from the parasite's cells. This is accomplished by drug efflux pumps, which are membrane proteins that function to transport xenobiotics out of the cell, thereby reducing the intracellular drug concentration below a therapeutic threshold. aacrjournals.orgaacrjournals.org

Members of the ATP-binding cassette (ABC) transporter family, such as P-glycoproteins (P-gp), are prominently implicated in this form of resistance. fenben.proplos.org Increased expression of these transporters can confer resistance by actively pumping benzimidazoles and their metabolites out of the target cells. fenben.pro For instance, studies have identified that overexpression of the breast cancer resistance protein (BCRP), another ABC transporter, can lead to the efflux of certain benzimidazole derivatives, contributing to resistance. aacrjournals.orgaacrjournals.orgnih.gov

This mechanism is not dependent on alterations to the drug's target site (β-tubulin) but instead prevents the drug, including potential metabolites like this compound, from reaching and accumulating at its site of action. This can result in broad-spectrum resistance to multiple drugs, a phenomenon known as multidrug resistance. researchgate.net

Beta-Tubulin Gene Mutations and this compound Binding

This compound's Significance in Resistance Development and Mitigation Strategies

The metabolic profile of a drug and the management practices employed can significantly influence the rate at which resistance develops within a parasite population.

Fenbendazole is a pro-drug that is metabolized in the host's body into other compounds. The primary metabolic pathway involves oxidation to form fenbendazole sulfoxide (B87167) (oxfendazole), which is anthelmintically active, and further oxidation to fenbendazole sulfone, which is generally considered inactive. researchgate.net The parent drug and its active sulfoxide metabolite are responsible for the biological effect against the parasite. researchgate.net

Maintaining a robust refugia is considered the most important factor in delaying anthelmintic resistance. nih.gov Several strategies can be employed to achieve this in the context of managing resistance to any benzimidazole, including those involving this compound:

Targeted Selective Treatment (TST): This approach involves treating only the animals within a flock or herd that require it, rather than administering blanket treatments to all animals. ucalgary.caresearchgate.net For example, in sheep, systems like FAMACHA identify anemic animals for treatment against Haemonchus contortus, leaving the rest of the flock untreated and preserving a population of susceptible parasites. researchgate.net Another TST method is to treat only the animals that fall below a certain weight gain threshold. animalhealthireland.ie

Pasture Management: Strategic pasture rotation can minimize parasite exposure and reduce the need for frequent treatments. ucalgary.ca When moving treated animals to a new, "clean" pasture, a common recommendation is to delay the move for a few days. This allows the treated animals to become lightly reinfected with susceptible larvae from the old pasture, effectively diluting the resistant parasites that survived treatment. ucalgary.ca

Leaving a Portion of Animals Untreated: When a group treatment is deemed necessary before moving to a clean pasture, leaving a proportion of the healthiest animals (e.g., the heaviest 10%) untreated ensures that susceptible parasites are carried over to the new environment. animalhealthireland.ie This helps to dilute the eggs shed by resistant worms that survived treatment in the medicated animals.

By implementing these refugia-based strategies, the selection pressure for resistance to anthelmintics like fenbendazole and its metabolites is reduced, extending their effective lifespan. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Albendazole |

| Albendazole sulfoxide |

| Benomyl |

| Carbendazim |

| Fenbendazole |

| This compound |

| Fenbendazole sulfone |

| Ivermectin |

| Levamisole |

| Mebendazole |

| Monepantel |

| Morantel tartrate |

| Moxidectin |

| Netobimin |

| Oxfendazole (B1322) |

| Piperonyl butoxide |

| Pyrantel |

| Tetramisole |

| Thiabendazole |

| Thiophanate |

Environmental Fate and Ecotoxicological Considerations of Fenbendazoleamine

Persistence and Degradation Pathways of Fenbendazoleamine in Environmental Compartments

The persistence and degradation of this compound in the environment are influenced by various biotic and abiotic factors. While specific quantitative data for this compound are limited, information on its parent compound, fenbendazole (B1672488), and other benzimidazole (B57391) derivatives provides insights into its likely behavior.

Aerobic and Anaerobic Degradation in Soils and Sediments

Limited specific data exists for the degradation of this compound in soils and sediments. However, studies on its parent compound, fenbendazole, indicate that microbial processes are the primary drivers of its degradation in these environments. usda.gov

The degradation of fenbendazole in soil is influenced by the presence of manure. In laboratory studies, the half-life of fenbendazole in clay soil was reported to be 54 days; however, this was reduced to 9 days when applied with manure, suggesting that the microbial communities in manure enhance the degradation process. researchgate.net Under anaerobic conditions, such as those found in stored manure, fenbendazole is significantly more persistent, with approximately 80% of the initial amount remaining after 102 days of incubation. usda.govresearchgate.net It is plausible that this compound exhibits similar patterns of degradation, being more persistent under anaerobic conditions and having its degradation influenced by the microbial composition of the surrounding matrix.

Photolytic and Hydrolytic Stability of this compound

Photodegradation is a key abiotic degradation pathway for benzimidazole compounds. usda.govresearchgate.net this compound has been identified as a major phototransformation product of fenbendazole. researchgate.net Benzimidazoles generally exhibit high photosensitivity in aqueous solutions, while being more stable in their solid form. researchgate.net The photolytic half-life of fenbendazole in water is reported to be less than one day, indicating rapid degradation under sunlight. usda.gov While the specific photolytic stability of this compound has not been quantified, its formation through the photodegradation of fenbendazole suggests it is a key intermediate in the environmental breakdown of the parent compound.

Regarding hydrolysis, the parent compound fenbendazole is relatively stable, showing no significant degradation in aqueous solutions at pH 5, 7, and 9 over a 28-day period. usda.gov However, studies on oxfendazole (B1322), the sulfoxide (B87167) metabolite of fenbendazole, have shown that it can undergo hydrolysis of the carbamate (B1207046) group to form the corresponding amine under conditions of boiling water. nih.gov This suggests that under certain environmental conditions, hydrolysis could be a relevant degradation pathway for benzimidazole carbamates, leading to the formation of amine metabolites like this compound.

Transport and Distribution of this compound in Ecosystems

The movement and distribution of this compound in the environment are governed by its physicochemical properties, such as water solubility and sorption to soil and sediment particles.

Leaching and Runoff Potential of this compound

Bioavailability and Potential Bioaccumulation in Environmental Organisms

There is a lack of specific studies on the bioavailability and bioaccumulation of this compound in environmental organisms. The potential for a substance to bioaccumulate is often inferred from its octanol-water partition coefficient (log K_ow_). Fenbendazole has a high log K_ow_ of 3.93, which suggests a potential for bioaccumulation in organisms. nih.gov

Studies have demonstrated that the parent compound, fenbendazole, can be taken up by aquatic organisms. For instance, bioaccumulation of fenbendazole has been observed in adult brine shrimp. vin.com Furthermore, fenbendazole and its metabolites have been detected in the tissues of fish, confirming their bioavailability from the aquatic environment. fda.govmdpi.com Given that this compound is a metabolite of fenbendazole, it is plausible that it is also bioavailable to aquatic and soil organisms, although its specific bioaccumulation potential remains to be determined.

Modeling the Environmental Fate of this compound and Its Transformation Products

Specific environmental fate models that explicitly include this compound as a transformation product are not widely documented. Environmental fate modeling for pharmaceuticals often focuses on the parent compound. Modeling studies for fenbendazole have been developed to simulate its behavior in manure and manured soil. nih.gov These models typically account for key processes such as sequestration (binding to soil and manure solids) and transformation into its primary metabolites, fenbendazole sulfoxide and fenbendazole sulfone. nih.gov

To accurately predict the environmental concentrations and potential risks of this compound, future modeling efforts would need to incorporate its formation from fenbendazole, its own degradation and transport properties, and its potential for further transformation. Such models would be invaluable for conducting comprehensive environmental risk assessments of fenbendazole use.

Predictive Models for this compound Transport and Transformation

This compound (FBZ-NH2), also known as aminofenbendazole, is a transformation product of the widely used veterinary anthelmintic, fenbendazole (FBZ). nih.gov Understanding its movement and persistence in the environment is crucial for a complete ecotoxicological assessment. The environmental transport and transformation of fenbendazole and its metabolites, including this compound, are predicted using various mathematical models that simulate environmental fate. epa.gov While specific models exclusively validated for this compound are not extensively documented in scientific literature, the principles and models applied to the parent compound and other emerging contaminants serve as the primary framework. mdpi.comnih.gov

Fate and transport models are quantitative descriptions designed to predict the distribution and concentration of a chemical in different environmental compartments such as soil, water, air, and sediment. cefic-lri.org These models integrate the physicochemical properties of the substance with environmental characteristics to forecast its behavior. For fenbendazole and its metabolites, key processes modeled include:

Adsorption and Desorption: Fenbendazole is known to be water-insoluble and binds tightly to soil and sediment particles. usda.gov Models like KOCWIN™ estimate the organic carbon-normalized sorption coefficient (Koc), which predicts the likelihood of a chemical to adhere to soil or sediment rather than remaining in water. researchgate.net The high Koc value for fenbendazole suggests limited mobility in soil, a property that would also significantly influence the transport of its metabolite, this compound.

Transformation and Degradation: This includes processes like hydrolysis, photolysis (degradation by sunlight), and biodegradation. mdpi.comfenben.pro Studies indicate that fenbendazole biodegrades very slowly and is stable across different pH levels typical in the environment. usda.gov Transformation models, such as those included in the EPA's EPI Suite™, predict degradation half-lives in various media. europa.eu For this compound, these models would estimate its persistence and potential for further breakdown in soil and aquatic systems.

Leaching and Runoff: Leaching models like PELMO (Pesticide Leaching Model) and multimedia fate models such as TRIM.FaTE (Total Risk Integrated Methodology - Fate, Transport, and Ecological Exposure) simulate the movement of substances through the soil profile into groundwater or their transport via surface runoff into water bodies. epa.govmdpi.com The inputs for these models include soil type, rainfall data, and the chemical's properties (solubility, adsorption coefficient). epa.gov

The construction of a reliable predictive model requires a mass balance approach, defining the environmental compartments and quantifying the transport and transformation processes between them. cefic-lri.org Due to the limited specific data for this compound, modeling efforts often rely on data from the parent compound, fenbendazole, and its more extensively studied metabolites, fenbendazole sulfoxide (oxfendazole) and fenbendazole sulfone. researchgate.netresearchgate.net

Table 1: Physicochemical Properties Influencing Environmental Transport of Fenbendazole

This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value/Description | Implication for Environmental Modeling |

|---|---|---|

| Chemical Formula | C₁₅H₁₃N₃O₂S | Basic input for all model calculations. |

| Water Solubility | 10 - 40 ppb (practically insoluble) | Low potential for transport in aqueous phase; high potential for partitioning to sediment and soil. usda.gov |

| Octanol-Water Partition Coefficient (log Kow) | 3.93 | Indicates a high tendency for bioaccumulation in organisms and adsorption to organic matter in soil/sediment. nih.gov |

| Soil Adsorption Coefficient (Koc) | > 1500 L/kg | Strong binding to soil, indicating low mobility and leaching potential. researchgate.net |

| Biodegradation | Very slow | Suggests persistence in the environment, requiring long-term modeling scenarios. usda.gov |

| Hydrolysis | Stable at pH 5, 7, and 9 | Unlikely to be a significant degradation pathway in most natural water bodies. usda.gov |

Integration of Environmental Monitoring Data for this compound

The accuracy and validation of predictive environmental fate models are critically dependent on their comparison with real-world data obtained through environmental monitoring. researchgate.net Environmental monitoring involves the systematic sampling of air, water, soil, and biological tissues to determine the presence and concentration of specific chemical substances. researchgate.netresearchgate.net This data provides a snapshot of the actual environmental concentrations resulting from substance use and release, which can then be used to calibrate, validate, or refine predictive models.

For fenbendazole and its metabolites, monitoring programs are essential for a realistic environmental risk assessment. nih.gov The process typically involves:

Sample Collection: Samples are collected from environmental compartments that are likely to be exposed. For a veterinary medicine like fenbendazole, this includes soil from pastures where treated animals have grazed, manure, surface water receiving runoff from agricultural land, and groundwater. researchgate.net

Analytical Methods: Highly sensitive analytical methods are required to detect the low concentrations (often in the ng/L to µg/kg range) of these compounds in complex environmental matrices. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the simultaneous determination of fenbendazole and its key metabolites, including fenbendazole sulfoxide, fenbendazole sulfone, and this compound. nih.govresearchgate.net

Data Integration and Trending: The collected concentration data is analyzed to understand the distribution and persistence of the compounds. nih.gov This data is then integrated with the predictive models. If a model predicts a certain concentration in soil after a specific time, monitoring data can confirm or contest this prediction. For instance, one study detected amino fenbendazole (this compound) in livestock wastewater treatment plants, providing crucial data that confirms this specific transformation pathway occurs in the real world. nih.gov Discrepancies between modeled and measured concentrations can help identify knowledge gaps, such as unaccounted transformation pathways or transport mechanisms. researchgate.net

Environmental monitoring data is not just a validation tool; it is fundamental to the entire risk assessment process. epa.gov It helps to identify "hot spots" of contamination, assess the effectiveness of mitigation measures, and track the long-term trends of pollutants in the environment. nih.gov For this compound, the integration of monitoring data, though currently sparse, is essential for moving beyond theoretical predictions to an accurate understanding of its environmental behavior and potential ecotoxicological risks.

Table 2: Key Transformation Products of Fenbendazole Monitored in Environmental Studies

This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Abbreviation | Role/Significance | Environmental Detection |

|---|---|---|---|

| Fenbendazole | FBZ | Parent Compound | Soil, Water, Sediment, Manure researchgate.netnih.gov |

| Fenbendazole Sulfoxide (Oxfendazole) | FBZ-SO | Major active metabolite | Soil, Water, Manure researchgate.net |

| Fenbendazole Sulfone | FBZ-SO2 | Oxidative metabolite | Soil, Water, Manure researchgate.netoup.com |

| This compound (Aminofenbendazole) | FBZ-NH2 | Transformation product | Livestock wastewater nih.gov |

| p-Hydroxyfenbendazole | FBZ-OH | Minor metabolite | Livestock wastewater nih.gov |

Future Research Trajectories and Methodological Innovations for Fenbendazoleamine Studies

Nanoparticle Encapsulation and Targeted Delivery Concepts for Fenbendazoleamine

The development of advanced drug delivery systems, such as nanoparticle encapsulation, represents a significant area for future research. While specific studies detailing nanoparticle encapsulation and targeted delivery concepts for this compound were not identified in the reviewed literature, such approaches could theoretically offer benefits for research applications. Nanoparticle formulations are often employed to improve the solubility, stability, and bioavailability of poorly soluble compounds echemi.com. For this compound, if research were to explore its intrinsic properties or potential biological interactions, encapsulating it within nanoparticles could potentially facilitate controlled release or targeted delivery to specific research models. Further investigation would be required to determine the feasibility and efficacy of such systems for this compound.

Exploration of Alternative Formulations for Research Applications

This compound has been identified as a degradation product of Fenbendazole (B1672488) formed during Hot-Melt Extrusion (HME) at 120°C pharmaexcipients.comnih.gov. This observation suggests that this compound may possess thermal lability, a critical factor when considering formulation strategies. For research applications, exploring alternative formulations that mitigate potential degradation pathways is crucial. Methods that avoid high temperatures or prolonged exposure to processing stresses, such as amorphous solid dispersions (ASDs) prepared via techniques like spray drying or KinetiSol® processing (KSD), could be investigated. However, the provided literature does not detail specific alternative formulations developed for this compound itself. Future research could focus on characterizing its stability under various conditions and developing novel formulations that preserve its integrity for rigorous scientific investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.